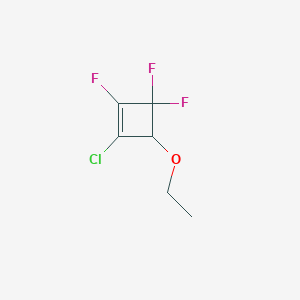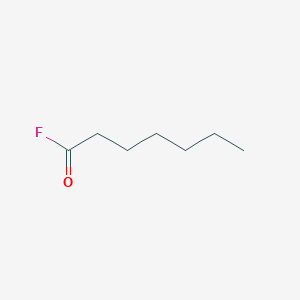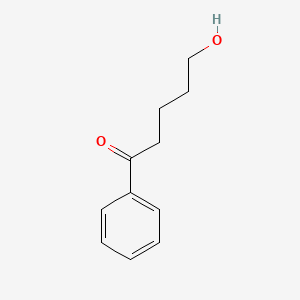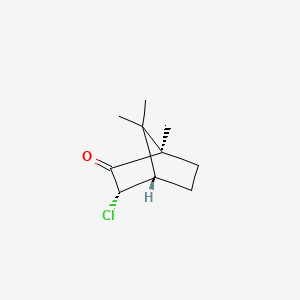
3-Chloro-d-camphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-d-camphor, also known as 3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a chlorinated derivative of camphor. It is a bicyclic monoterpene ketone with the molecular formula C10H15ClO and a molecular weight of 186.68 g/mol . This compound is known for its distinct aromatic odor and is used in various applications, including medicinal and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-d-camphor can be synthesized through the chlorination of camphor. The process involves the reaction of camphor with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of camphor in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .
化学反应分析
Types of Reactions: 3-Chloro-d-camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorocamphoric acid.
Reduction: Reduction of this compound can yield 3-chloroborneol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: 3-chlorocamphoric acid.
Reduction: 3-chloroborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-d-camphor has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its interaction with enzymes and receptors.
Industry: It is used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes
作用机制
The mechanism of action of 3-chloro-d-camphor involves its interaction with specific molecular targets. It is known to activate and sensitize transient receptor potential channels, which are involved in various physiological processes such as pain perception and inflammation. The compound binds to these channels, leading to their activation and subsequent physiological effects .
相似化合物的比较
Camphor: A non-chlorinated analog with similar structural features but different chemical properties.
3-Chloroborneol: A reduced form of 3-chloro-d-camphor.
3-Chlorocamphoric acid: An oxidized form of this compound .
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated analogs. This makes it valuable in specific applications where such properties are desired .
属性
CAS 编号 |
1925-57-1 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
InChI 键 |
TYKNIXUIZSBZSO-FWWHASMVSA-N |
手性 SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl |
规范 SMILES |
CC1(C2CCC1(C(=O)C2Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


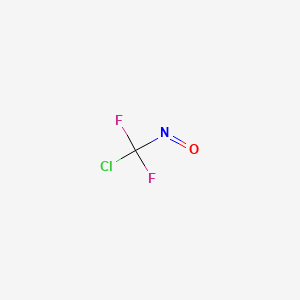
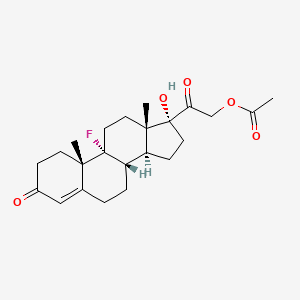
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
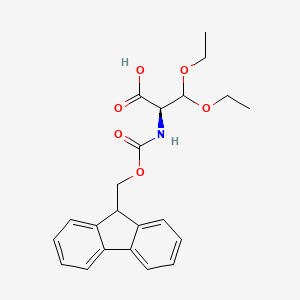
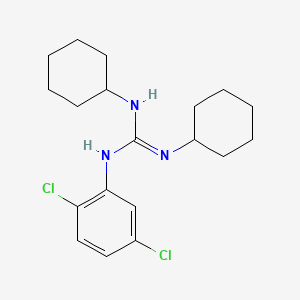
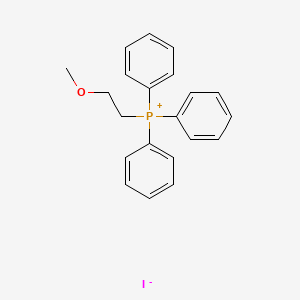
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)
